molecular formula C11H9Cl2N3O2 B5381216 1-(3,5-Dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea

1-(3,5-Dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea

Cat. No.: B5381216
M. Wt: 286.11 g/mol
InChI Key: SWNGXWLWHWUVJQ-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea is a synthetic organic compound that features a urea linkage between a dichlorophenyl group and a methyl-substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea typically involves the reaction of 3,5-dichloroaniline with an isocyanate derivative of 5-methyl-1,2-oxazole. The reaction is usually carried out under controlled conditions, such as in the presence of a base (e.g., triethylamine) and an appropriate solvent (e.g., dichloromethane).

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for scale, yield, and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2/c1-6-2-10(16-18-6)15-11(17)14-9-4-7(12)3-8(13)5-9/h2-5H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNGXWLWHWUVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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